molecular formula C19H14ClF4N3O2S B12449747 (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B12449747
M. Wt: 459.8 g/mol
InChI Key: NTASYDQNQVDXNV-UHFFFAOYSA-N
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Description

The compound (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule characterized by its unique structural features This compound contains a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazinane ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Thiazinane Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors under controlled conditions.

    Introduction of Substituents: The chloro, trifluoromethyl, and fluorophenyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imino group to an amine.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-chlorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-bromophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The unique combination of functional groups in (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features differentiate it from similar compounds, providing unique reactivity and potential for specific interactions with molecular targets.

Properties

Molecular Formula

C19H14ClF4N3O2S

Molecular Weight

459.8 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]imino-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H14ClF4N3O2S/c1-27-16(28)9-15(17(29)25-11-4-2-10(21)3-5-11)30-18(27)26-12-6-7-14(20)13(8-12)19(22,23)24/h2-8,15H,9H2,1H3,(H,25,29)

InChI Key

NTASYDQNQVDXNV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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